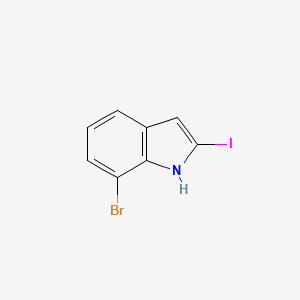

7-Bromo-2-iodo-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

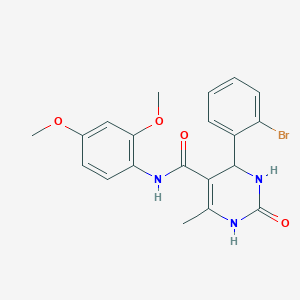

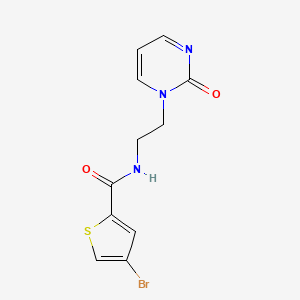

7-Bromo-2-iodo-1H-indole is an organic building block . It is part of a wide range of heterocyclic indoles. These compounds and their derivatives are often used in the manufacturing of drugs, with common applications in the treatment of bacterial and viral infections .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The reaction of compound 384 with H2O (under acidic reaction conditions) afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .

Physical And Chemical Properties Analysis

The average mass of this compound is 239.862 Da and the monoisotopic mass is 238.975311 Da .

Aplicaciones Científicas De Investigación

Síntesis de Derivados del Indol

7-Bromo-2-iodo-1H-indole puede ser usado en la síntesis de derivados del indol . Estos derivados son grupos frecuentes presentes en ciertos alcaloides . La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de diversos trastornos ha atraído una atención creciente en los últimos años .

Tratamiento de Células Cancerosas

Los derivados del indol, que pueden ser sintetizados a partir de this compound, han mostrado potencial en el tratamiento de células cancerosas . Exhiben varias propiedades biológicamente vitales que pueden ser aprovechadas para el tratamiento del cáncer .

Aplicaciones Antimicrobianas

Los derivados del indol han demostrado propiedades antimicrobianas . Esto hace que this compound sea valioso en el desarrollo de nuevos agentes antimicrobianos .

Aplicaciones Antiinflamatorias

Los derivados del indol también poseen propiedades antiinflamatorias . Por lo tanto, this compound podría ser usado en la síntesis de medicamentos antiinflamatorios .

Aplicaciones Antivirales

Los derivados del indol han mostrado propiedades antivirales . Esto sugiere que this compound podría ser usado en el desarrollo de medicamentos antivirales .

Aplicaciones Antidiabéticas

Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto implica que this compound podría ser usado en el desarrollo de medicamentos antidiabéticos .

Aplicaciones Antimaláricas

Los derivados del indol han demostrado propiedades antimaláricas . Esto sugiere que this compound podría ser usado en el desarrollo de medicamentos antimaláricos .

Actividades Anticolinesterasas

Los derivados del indol han mostrado actividades anticolinesterasas . Esto implica que this compound podría ser usado en el desarrollo de medicamentos para condiciones que se benefician de la actividad anticolinesterasa .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future direction could be the development of new synthesis methods and exploration of its potential therapeutic applications.

Mecanismo De Acción

Target of Action

7-Bromo-2-iodo-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring . This property enables it to interact effectively with its targets .

Biochemical Pathways

This compound affects various biochemical pathways. Indole derivatives, in general, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of this compound at the molecular and cellular level is likely to be varied due to its potential to influence multiple biological activities . Depending on the specific targets and pathways involved, the compound may exhibit a range of effects, from antiviral to anticancer activities .

Análisis Bioquímico

Biochemical Properties

They are known to play a significant role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of various diseases .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFRLVGQZXPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)